4-[(1H-indol-1-ylacetyl)amino]benzamide
Description
4-[(1H-Indol-1-ylacetyl)amino]benzamide is a benzamide derivative featuring an indole moiety linked via an acetylated amino group at the para position of the benzamide core. Indole derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological systems, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
4-[(2-indol-1-ylacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-17(22)13-5-7-14(8-6-13)19-16(21)11-20-10-9-12-3-1-2-4-15(12)20/h1-10H,11H2,(H2,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWZAIRLLNLZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-indol-1-ylacetyl)amino]benzamide typically involves the following steps:
Formation of Indole Acetyl Chloride: Indole is reacted with acetyl chloride in the presence of a base such as pyridine to form indole acetyl chloride.
Coupling Reaction: The indole acetyl chloride is then reacted with 4-aminobenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group (-CONH-) undergoes hydrolytic cleavage under acidic or alkaline conditions:
In controlled hydrolysis studies of structurally related benzamides, the reaction rate depends on electronic effects from the indole ring, which stabilizes intermediates through resonance .
Electrophilic Substitution at the Indole Ring
The indole moiety undergoes electrophilic aromatic substitution (EAS) at the C3 position due to electron-rich π-system activation:
Microflow reactor techniques (25°C, 0.1 s residence time) enhance regioselectivity by minimizing dimerization, as demonstrated in analogous (1H-indol-3-yl)methyl electrophile syntheses .
Nucleophilic Acyl Substitution
The benzamide’s carbonyl group reacts with nucleophiles:
| Nucleophile | Product | Application |
|---|---|---|
| Hydrazine (NH₂NH₂) | 4-Hydrazinylbenzamide derivative | Precursor for heterocyclic synthesis |
| Alcohols (ROH, H⁺) | Ester formation | Prodrug development |
Kinetic studies of similar benzamides show reaction rates correlate with nucleophile strength (e.g., primary amines > alcohols) .
Condensation and Cyclization
The acetyl-amino linker facilitates cyclocondensation:
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With aldehydes : Forms imine-linked macrocycles (e.g., hydrazone derivatives under acidic conditions), as seen in salicylaldehyde condensations .
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With thiourea : Generates thiazolidinone rings, a pathway leveraged in antimicrobial agent design .
Spectroscopic and Computational Insights
DFT calculations (B3LYP/6-31G(d)) on analogous benzamides reveal:
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Electrophilic reactivity : Indole’s HOMO (-5.2 eV) directs EAS to C3 .
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Hydrogen bonding : Amide N-H∙∙∙O=S interactions stabilize crystal structures (bond length: 2.89 Å) .
Stability and Degradation Pathways
Thermogravimetric analysis (TGA) of related compounds shows decomposition onset at ~220°C, with mass loss corresponding to indole fragment release . Photooxidation studies indicate sensitivity to UV light, necessitating dark storage .
Key Challenges and Research Gaps
Scientific Research Applications
Cancer Therapy
Research indicates that compounds similar to 4-[(1H-indol-1-ylacetyl)amino]benzamide have potential as therapeutic agents against various types of cancer. The compound's structure allows for interactions with biological targets involved in tumor growth and metastasis.
Case Study: CXCR4 Inhibition
A study highlighted the role of indole derivatives in targeting the CXCR4 receptor, which is implicated in cancer metastasis. The binding affinity of these compounds suggests that modifications similar to those found in this compound could enhance efficacy against tumors expressing CXCR4 .
Table 1: Summary of Cancer Studies Involving Indole Derivatives
Antimicrobial Activity
The compound's ability to inhibit microbial growth has been explored extensively. Benzamide derivatives, including this compound, have shown varying degrees of antibacterial and antifungal activities.
Case Study: Antimicrobial Screening
A recent study evaluated a series of benzothiazole derivatives, some of which share structural similarities with this compound. These compounds demonstrated potent antimicrobial effects against E. coli and C. albicans, with minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Benzothiazole derivative A | 15.6 | Antibacterial |
| Benzothiazole derivative B | 125 | Antifungal |
Structural Insights and Mechanisms
Understanding the structural characteristics of this compound is crucial for elucidating its biological activities. Molecular docking studies have suggested that the indole moiety plays a significant role in binding interactions with target proteins.
Structural Analysis
The compound's ability to form hydrogen bonds and π-stacking interactions enhances its affinity for biological targets, making it a candidate for further optimization in drug design.
Mechanism of Action
The mechanism of action of 4-[(1H-indol-1-ylacetyl)amino]benzamide involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Imidazole-Substituted Benzamides
Compounds such as N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide and 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide () share the benzamide backbone but replace the indole-acetyl group with imidazole-based substituents. Key differences include:
- Anticancer Activity : The chloro-fluoroaniline-substituted derivative demonstrated potent activity against cervical cancer cells, likely due to enhanced electron-withdrawing effects improving target binding .
- Antimicrobial Activity: Sulfonamide-linked imidazole derivatives exhibited notable antifungal and antibacterial effects, attributed to sulfonamide’s inherent antimicrobial properties .
Structural-Activity Relationship (SAR) Insight :
Benzimidazole Derivatives
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyanobenzamide () replaces the indole group with a benzimidazole scaffold. The cyanophenyl group further improves binding affinity via hydrophobic interactions .
Key Contrasts :
- Target Specificity : Benzimidazole derivatives exhibit IDO1 inhibition (IC50 values in nM range), whereas indole-acetyl benzamides’ targets remain uncharacterized in the evidence.
- Synthetic Complexity: Benzimidazoles require multi-step synthesis (e.g., coupling with cyanobenzoic acid), whereas indole derivatives may leverage simpler acetylation routes .
Phthalimide-Linked Benzamides
N-Aryl-4-(1,3-dioxoisoindol-2-yl)benzamides () incorporate a phthalimide group, which confers anticoagulant activity by interfering with thrombin or factor Xa. Unlike indole derivatives, the phthalimide’s electron-deficient aromatic system enhances interactions with coagulation cascade enzymes.
Functional Differences :
Pyrrole-Indole Hybrids
N-(3-((1H-Indol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide () combines indole and pyrrole moieties. This hybrid structure diverges from the acetylated indole in this compound, suggesting broader target promiscuity .
Critical Analysis of Structural and Functional Divergence
- Indole vs. Heterocyclic Replacements : Indole’s planar structure favors interactions with aromatic residues in enzyme active sites, while imidazole/benzimidazole introduces basicity (pKa ~7) for protonation-dependent binding .
- Substituent Effects : Electron-withdrawing groups (e.g., CN, Br) enhance binding to hydrophobic pockets, whereas sulfonamides improve solubility and microbial target engagement .
Biological Activity
4-[(1H-indol-1-ylacetyl)amino]benzamide, a compound featuring an indole moiety linked to a benzamide structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented as follows:
It contains:
- An indole ring, known for its diverse biological activities.
- An amide functional group that enhances solubility and biological interactions.
The mechanism of action of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer and infectious diseases. The indole structure is particularly noted for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Anticancer Properties
Research has indicated that derivatives of benzamides, including this compound, exhibit significant anticancer activity. In vitro studies have shown that compounds with indole structures can inhibit the growth of various cancer cell lines, including leukemia and breast cancer .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | KG-1 (leukemia) | 10 | Inhibition of DNA methyltransferase |
| Compound A | MCF-7 (breast cancer) | 15 | Apoptosis induction |
Antimicrobial Activity
Preliminary studies have also evaluated the antimicrobial properties of this compound. It has shown effectiveness against various pathogens, including Mycobacterium tuberculosis , suggesting potential applications in treating infectious diseases .
| Pathogen | Activity | Concentration Tested (µg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | Moderate activity | 25 |
| Staphylococcus aureus | Good activity | 25 |
| Escherichia coli | Moderate activity | 25 |
Case Studies
A notable study focused on the synthesis and evaluation of several benzamide derivatives, including this compound. The study reported that out of 34 synthesized compounds, a subset demonstrated promising antiproliferative activity in the NCI's primary anti-cancer screen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
